molecular formula C10H7FN2O2 B12070718 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid

3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid

Katalognummer: B12070718
Molekulargewicht: 206.17 g/mol
InChI-Schlüssel: FEOAEGKGHUVSET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H7FN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with 1H-pyrazole under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access . The exact molecular targets and pathways involved would require detailed biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a versatile building block in organic synthesis .

Eigenschaften

Molekularformel

C10H7FN2O2

Molekulargewicht

206.17 g/mol

IUPAC-Name

3-fluoro-5-pyrazol-1-ylbenzoic acid

InChI

InChI=1S/C10H7FN2O2/c11-8-4-7(10(14)15)5-9(6-8)13-3-1-2-12-13/h1-6H,(H,14,15)

InChI-Schlüssel

FEOAEGKGHUVSET-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)C2=CC(=CC(=C2)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.